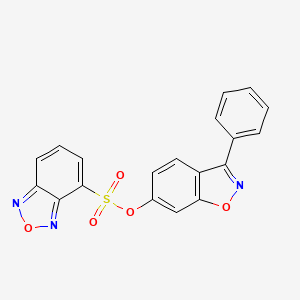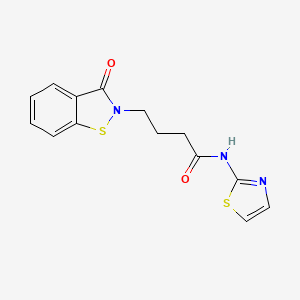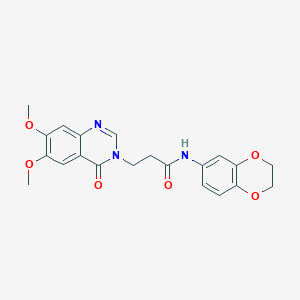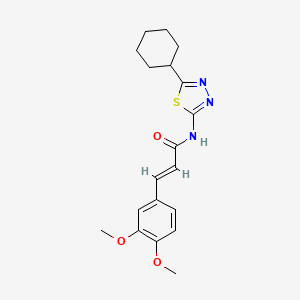![molecular formula C25H30N2O3 B11010870 2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11010870.png)
2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction between a cyclopentane ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. One common synthetic route involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a cyclopentane derivative and an isoquinoline derivative. This step often requires the use of a strong acid or base as a catalyst and may involve heating to promote the cyclization reaction.
-
Introduction of Functional Groups: : The methoxyethyl, phenylethyl, and carboxamide groups can be introduced through various substitution reactions. For example, the methoxyethyl group can be introduced through an alkylation reaction using a suitable alkylating agent, while the phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and the development of continuous flow processes to increase production efficiency.
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications, including:
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.
-
Biology: : The compound’s potential biological activity makes it a candidate for drug discovery and development. It may be tested for its effects on various biological targets, such as enzymes or receptors.
-
Medicine: : The compound may have potential therapeutic applications, such as in the treatment of diseases or conditions that involve specific molecular targets. Its structure can be modified to improve its pharmacokinetic and pharmacodynamic properties.
-
Industry: : The compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structure may impart desirable properties to materials or products.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide depends on its specific interactions with molecular targets. The compound may exert its effects through:
-
Binding to Enzymes: : The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. This can affect the enzyme’s activity and, consequently, the biochemical pathways in which the enzyme is involved.
-
Interaction with Receptors: : The compound may bind to receptors on the surface of cells, triggering a signaling cascade that leads to a biological response. This can include effects on cell proliferation, differentiation, or apoptosis.
-
Modulation of Pathways: : The compound may modulate specific biochemical pathways by affecting the activity of key proteins or enzymes. This can lead to changes in cellular processes and overall physiological effects.
Comparison with Similar Compounds
2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds with similar structures include other spirocyclic isoquinoline derivatives, such as spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid and its derivatives.
-
Uniqueness: : The presence of the methoxyethyl and phenylethyl groups, along with the spirocyclic structure, makes this compound unique. These functional groups can impart specific chemical reactivity and biological activity that may not be present in other similar compounds.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-30-18-17-27-24(29)21-12-6-5-11-20(21)22(25(27)14-7-8-15-25)23(28)26-16-13-19-9-3-2-4-10-19/h2-6,9-12,22H,7-8,13-18H2,1H3,(H,26,28) |
InChI Key |
BNFHDJXOXCCPHE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11010789.png)

![3-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11010793.png)
![Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010822.png)

![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010834.png)

methanone](/img/structure/B11010848.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11010854.png)


![(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11010885.png)

![3-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11010896.png)
